molecular formula C21H33N3O B3014864 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide CAS No. 922092-37-3

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide

Cat. No.: B3014864
CAS No.: 922092-37-3
M. Wt: 343.515
InChI Key: XXMBNZFZOSPJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C21H33N3O and its molecular weight is 343.515. The purity is usually 95%.
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Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide is a compound of interest due to its potential biological activities. This compound features a unique structure that includes a tetrahydroquinoline moiety and a piperidine ring, which may contribute to its pharmacological properties.

  • Molecular Formula : C₁₈H₂₈N₂O
  • Molecular Weight : 290.43 g/mol
  • CAS Number : 921902-48-9
  • Physical State : Solid, typically appearing as a white to light yellow powder.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in neurological and inflammatory processes. The piperidine ring is known for its role in modulating neurotransmitter systems, while the tetrahydroquinoline structure has been associated with neuroprotective effects.

1. Neuroprotective Effects

Studies have suggested that tetrahydroquinoline derivatives exhibit neuroprotective properties. For instance, compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This activity is potentially mediated through the modulation of signaling pathways related to cell survival.

2. Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. It has been noted that piperidine-containing compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a possible therapeutic application in conditions characterized by chronic inflammation.

3. Antioxidant Activity

Preliminary studies indicate that this compound may exhibit antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduced neuronal apoptosis in vitro
Anti-inflammatoryInhibition of IL-1β secretion
AntioxidantScavenging of free radicals

Case Study: Neuroprotective Mechanism

A study conducted on similar compounds showed that tetrahydroquinoline derivatives could activate the Nrf2 pathway, leading to increased expression of antioxidant genes. This mechanism was linked to reduced oxidative damage in neuronal cells subjected to stress conditions.

Case Study: Anti-inflammatory Response

In vitro experiments demonstrated that the compound inhibited the NLRP3 inflammasome pathway, resulting in decreased IL-1β secretion from peripheral blood mononuclear cells (PBMCs). This finding highlights its potential use in treating inflammatory diseases such as Muckle-Wells syndrome .

Properties

IUPAC Name

2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-16(2)21(25)22-15-20(24-12-5-4-6-13-24)18-9-10-19-17(14-18)8-7-11-23(19)3/h9-10,14,16,20H,4-8,11-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMBNZFZOSPJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.